N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine
Description
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-N-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C13H15N3O/c1-9-7-10(17-2)3-4-12(9)16-13-5-6-15-8-11(13)14/h3-8H,14H2,1-2H3,(H,15,16) |
InChI Key |
FPFDMQZWGMLUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=C(C=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Acylation of 4-Methoxyaniline Derivatives
The initial step involves acylation of 4-methoxyaniline (anisidine) to form an N-acyl intermediate. This step is crucial to protect the amino group and facilitate subsequent coupling reactions.
- Reagents: Organic acids such as formic acid, acetic acid, or diacetyl oxide.
- Conditions: Slow addition of 4-methoxyaniline to the acid under stirring, followed by heating to reflux for about 1 hour.
- Outcome: Formation of N-acyl-4-methoxyaniline with high yield (~96%).
This step ensures mild reaction conditions, high conversion rate, and selectivity, suitable for industrial scale-up.
Palladium-Catalyzed Condensation Reaction
The acylated intermediate undergoes a condensation reaction with a halogenated toluene derivative (para-bromo or para-chlorotoluene) to form the N-acyl-4-methoxy-N-4-tolyl aniline intermediate.
- Catalysts: Composite catalysts of palladium with cuprous iodide or cuprous bromide in molar ratios ranging from 1:1 to 1:15.
- Ligand: Tri-tert-butylphosphine enhances catalytic efficiency.
- Bases: Potassium tert-butoxide, sodium tert-butoxide, cesium carbonate, potassium hydroxide, sodium carbonate, tripotassium phosphate, sodium amide, or sodium hydride.
- Solvent: The halogenated toluene itself often serves as the reaction solvent.
- Catalyst Loading: 100 ppm to 1% of the reaction mixture.
- Conditions: Mild temperature, optimized to maximize selectivity and yield.
This step is a key C-N bond-forming reaction, enabling the introduction of the 4-methoxy-2-methylphenyl group onto the nitrogen atom of the pyridine ring.
Alcoholysis (Deacylation) Step
Following condensation, the N-acyl protecting group is removed by alcoholysis to yield the crude 4-methoxy-N-4-methylphenyl aniline.
- Reagents: Potassium hydroxide in methanol.
- Conditions: Reaction under basic conditions to cleave the acyl group.
- Outcome: Crude product solution ready for purification.
This step regenerates the free amine functionality essential for the final compound structure.
Purification
The crude product undergoes purification by distillation and crystallization to isolate the target compound with high purity.
- Techniques: Vacuum distillation followed by crystallization.
- Result: Pure N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine suitable for further applications.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Catalyst/Ligand | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Acylation | 4-methoxyaniline, formic acid (88%), reflux 1 hour | None | 96 | Mild, high selectivity |
| 2. Condensation | N-acyl intermediate, para-bromo/para-chlorotoluene | Pd/CuI or Pd/CuBr (1:1–1:15 mol), tri-tert-butylphosphine | 85-95 | Base: KOtBu, NaOtBu, Cs2CO3 etc. |
| 3. Alcoholysis (Deacylation) | KOH in methanol, room temp to mild heating | None | 90-95 | Removes acyl protecting group |
| 4. Purification | Distillation and crystallization | None | >98 | High purity final product |
Extensive Research Discoveries and Insights
- The use of palladium-catalyzed amination (Buchwald-Hartwig type coupling) is well-established for forming aryl amines with high efficiency and selectivity, which is reflected in the condensation step of this synthesis.
- Optimization of catalyst ratios and ligand choice significantly influences reaction rates and yields, with tri-tert-butylphosphine providing steric bulk and electron donation to enhance palladium activity.
- The choice of base impacts the deprotonation of the amine and activation of the aryl halide, with potassium tert-butoxide and cesium carbonate being particularly effective.
- The mild reaction conditions and use of readily available starting materials make this method industrially viable, with potential for scale-up.
- Purification by distillation and crystallization ensures removal of palladium residues and byproducts, yielding a compound suitable for pharmaceutical or material science applications.
Chemical Reactions Analysis
Types of Reactions: N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The 4-methoxy-2-methylphenyl group in the target compound introduces greater steric bulk compared to analogs like N4-(4-methoxyphenyl)pyridine-3,4-diamine or N4-(2-methoxyethyl)pyridine-3,4-diamine . This may hinder its participation in reactions requiring planar transition states (e.g., cycloadditions).
- In contrast, the trifluoroethyl analog features an electron-withdrawing group, which could deactivate the ring.
- Solubility : Alkyl-substituted derivatives (e.g., 2-methoxyethyl ) likely exhibit higher solubility in polar solvents than aryl-substituted counterparts due to reduced aromatic stacking interactions.
Commercial Availability and Stability
- Discontinued Products : Several analogs, including N4-(2-methoxyethyl)pyridine-3,4-diamine and N4-(Pyridin-4-yl)pyridine-3,4-diamine , are listed as discontinued, suggesting challenges in synthesis or stability (e.g., sensitivity to oxidation or hydrolysis).
- Storage Conditions : Long-term storage recommendations are unspecified in the evidence, but diamine compounds generally require inert atmospheres or low temperatures to prevent degradation.
Biological Activity
N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
This compound can be synthesized using various methods, often involving the reaction of pyridine derivatives with specific anilines. The synthesis typically includes steps such as:
- Formation of the pyridine core : This involves the reaction of 3,4-diaminopyridine with a suitable electrophile.
- Substitution reactions : The introduction of the 4-methoxy-2-methylphenyl group can be achieved through electrophilic aromatic substitution or coupling reactions.
The detailed synthetic pathway can be optimized based on the desired yield and purity levels.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, studies have shown that compounds with similar structures exhibit significant inhibition of the epidermal growth factor receptor (EGFR) and aurora kinase A (AURKA), which are critical in cancer signaling pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound has shown:
- IC50 values in the low micromolar range for several types of cancer cells.
- Selectivity towards tumor cells over normal cells, indicating a favorable therapeutic index.
In Vivo Studies
Preclinical studies involving animal models have provided insights into the compound's efficacy and safety profile. Notable findings include:
- Tumor regression in xenograft models when treated with this compound.
- Minimal side effects , suggesting a promising candidate for further clinical development.
Case Study 1: Inhibition of EGFR and AURKA
A study focused on a series of pyridine derivatives similar to this compound demonstrated that these compounds could effectively inhibit both EGFR and AURKA. The dual inhibition led to enhanced anticancer effects compared to single-target inhibitors .
Case Study 2: Synergistic Effects with Other Therapies
Research has indicated that combining this compound with established chemotherapeutic agents may result in synergistic effects, improving overall treatment outcomes in resistant cancer types .
Table 1: Biological Activity Overview
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Pyridine | 3,4-Diaminopyridine + Electrophile | 85 |
| Substitution Reaction | 4-Methoxy-2-methylphenyl halide | 75 |
Q & A
Q. What are the optimal synthetic routes for N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine, and how do reaction conditions influence yield?
Microwave-assisted synthesis is a robust method for pyridine-3,4-diamine derivatives. For example, substituted pyrazolo[3,4-d]pyrimidines were synthesized via a three-component microwave approach, achieving yields ranging from 16% to 65% depending on substituents and solvents (e.g., methanol vs. toluene) . Key variables include solvent polarity, temperature, and substituent electronic effects. Methodological optimization should involve iterative testing of these parameters and monitoring via TLC or HPLC.
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural elucidation requires combined use of , , and elemental analysis. For instance, can resolve methoxy (-OCH) and aromatic protons, while confirms carbon environments (e.g., carbonyl or aromatic carbons) . Elemental analysis validates stoichiometry, with discrepancies >0.3% indicating impurities. Melting point consistency (e.g., 188–256°C in related compounds) further confirms purity .
Advanced Research Questions
Q. How do substituent variations on the pyridine and aryl moieties affect biological activity?
Substituent position and electronic properties critically influence bioactivity. For example, pyridine-3,4-diamine derivatives with para-methoxy groups exhibit enhanced potassium channel blocking due to improved hydrogen bonding and steric alignment . Comparative studies using isosteric replacements (e.g., chloro vs. methoxy groups) in enzyme inhibition assays can clarify structure-activity relationships (SAR) .
Q. How can researchers reconcile contradictory data in synthetic yields or biological activity across studies?
Discrepancies often arise from solvent effects, purification methods, or substituent reactivity. For example, N3-(3-chlorophenyl) derivatives show higher yields (54%) in toluene than in methanol (16%) due to solubility differences . Statistical meta-analysis of reaction conditions and replication studies under controlled parameters (e.g., inert atmosphere, standardized reagents) are recommended.
Q. What experimental models are suitable for evaluating the therapeutic potential of this compound?
Voltage-gated potassium channel assays (e.g., patch-clamp electrophysiology) are critical for neuropharmacological applications . In cancer research, cell viability assays (MTT) and kinase inhibition profiling (e.g., IGF-1R) can identify mechanistic pathways . Dose-response curves and toxicity screening in primary cell lines are essential for preclinical validation.
Q. What alternative catalytic systems or green chemistry approaches can improve synthesis sustainability?
Transition-metal-free protocols, such as organocatalytic cyclization, or solventless microwave reactions, reduce environmental impact. Evidence from pyrimidine syntheses shows that ethanol or water as solvents can maintain yields >40% while minimizing waste . Life-cycle assessment (LCA) metrics should be integrated into method development.
Q. How can researchers design assays to differentiate between on-target and off-target effects?
Use orthogonal validation methods:
Q. What computational tools predict the stability and reactivity of this compound?
Density Functional Theory (DFT) calculations can model electron density distributions and predict reactive sites (e.g., amino groups prone to oxidation). Molecular dynamics simulations assess conformational stability in physiological conditions . Software like Gaussian or Schrodinger Suite is recommended.
Q. How does pH influence the compound’s stability in aqueous solutions?
Stability studies under varying pH (2–12) using UV-Vis spectroscopy or LC-MS can identify degradation products. For example, pyridine-3,4-diamines may undergo hydrolysis at acidic pH, forming quinone intermediates . Buffered solutions (pH 7.4) are ideal for in vitro assays.
Q. What comparative studies exist between this compound and its structural analogs?
Pyridine-2,3-diamine and pyridine-3,5-diamine isomers show distinct bioactivity due to amino group positioning. For instance, the 3,4-diamine configuration enhances potassium channel affinity compared to 2,4-isomers . Comparative crystallography (e.g., X-ray diffraction) and docking studies elucidate these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
